5-Chloro-2-phenyl-2h-benzotriazole

Description

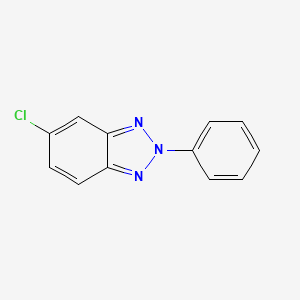

5-Chloro-2-phenyl-2H-benzotriazole is a synthetic organic compound characterized by a benzotriazole (B28993) core. This core consists of a benzene (B151609) ring fused to a triazole ring. The "2H" designation indicates that the mobile hydrogen atom of the benzotriazole ring system is located on the second nitrogen atom. Specific substitutions, a chlorine atom at the 5th position and a phenyl group at the 2nd nitrogen position, define its unique identity and chemical behavior.

Table 1: Physicochemical Properties of Selected Benzotriazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol | 3864-99-1 | C₂₀H₂₄ClN₃O | 357.88 | 150-153 sigmaaldrich.com |

| 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol | 3896-11-5 | C₁₇H₁₈ClN₃O | 315.80 | Not specified |

| 5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole | 22396-48-1 | C₁₃H₁₀ClN₃O | 259.695 | Not specified |

| This compound | 118416-54-9 | Not specified | Not specified | Not specified |

Note: Data for the specific title compound is limited in public databases; related structures are provided for context.

Benzotriazoles are a prominent class of bicyclic heterocyclic compounds. researchgate.net Their chemical versatility allows for substitution at various positions on both the benzene and triazole rings, leading to a vast library of derivatives with tailored properties. acs.org The position of the substituent on the triazole nitrogen (N-1 or N-2) is particularly crucial, as it influences the electronic structure and stability of the molecule. nih.govuniss.it N-substituted benzotriazoles are widely used as synthetic auxiliaries in organic chemistry. rsc.orgrsc.org

The synthesis of substituted benzotriazoles often involves the cyclocondensation of ortho-phenylenediamines with reagents like sodium nitrite (B80452). ijprajournal.com For 2-aryl-2H-benzotriazoles, synthetic routes can involve the reduction of a corresponding 2-nitroazobenzene (B8693682) precursor. prepchem.comgoogle.com The introduction of a chlorine atom onto the benzene ring, as in this compound, modifies the electron density of the aromatic system, which can impact its reactivity and photophysical properties.

The specific combination of the 5-chloro and 2-phenyl substituents imparts significant functionality. The 2-phenyl-2H-benzotriazole framework is a well-established chromophore known for its ability to absorb ultraviolet (UV) radiation. nih.gov This property is central to its primary application as a UV absorber. The phenyl group's position and rotation relative to the benzotriazole plane can influence the absorption spectrum. nih.gov

The chlorine atom at the 5-position further modulates these UV-absorbing properties. Halogen substituents are known to influence the electronic transitions within a molecule, potentially shifting the maximum absorption wavelength and enhancing photostability. This makes chlorinated benzotriazoles like this one highly effective in protecting materials from light-induced degradation. nih.govnih.gov This structural motif is therefore of high importance in the development of advanced materials.

Research into this compound and its close analogs spans several scientific disciplines:

Polymer Science and Materials Chemistry: The most prominent application is as a UV stabilizer for polymers. chemdad.comtcichemicals.com Compounds like 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol and 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, which share the core 5-chloro-2H-benzotriazole structure, are incorporated into plastics, coatings, and cosmetics to prevent degradation from sunlight. sigmaaldrich.comnih.govsigmaaldrich.com Research focuses on enhancing compatibility with polymer matrices and long-term performance. google.com

Organic and Medicinal Chemistry: The benzotriazole nucleus is considered a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.netnih.govresearchgate.net While the primary focus for this specific chlorinated phenyl derivative is materials science, related benzotriazoles have been investigated for antimicrobial, antiviral, and anticancer properties. nih.govontosight.ai The synthetic utility of the benzotriazole group also makes it a valuable intermediate in the construction of more complex molecules. growingscience.com

Environmental and Analytical Chemistry: The widespread use of phenolic benzotriazoles as UV stabilizers has led to research on their environmental presence. nih.gov Some 2-phenylbenzotriazole derivatives, formed as byproducts in industrial processes like textile dyeing, have been identified as mutagens, prompting studies on their detection in environmental samples such as river water. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESBLGYWJNTZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Phenyl 2h Benzotriazole and Its Derivatives

Classical Synthesis Routes to 5-Chloro-2-phenyl-2H-benzotriazole

Traditional methods for synthesizing the this compound core often involve sequential reactions, including reduction, chlorination, and coupling reactions.

Reduction of Nitroazobenzene Precursors

A primary and well-established method for the synthesis of 2-aryl-2H-benzotriazoles involves the reductive cyclization of ortho-nitroazobenzenes. google.com This transformation proceeds through a 2-phenylbenzotriazole-N-oxide intermediate. google.com Various reducing agents can be employed for this purpose.

For instance, the reduction of 2-nitro-5-chloro-2'-hydroxy-3',5'-di-tert-butylazobenzene can be carried out to yield 5-chloro-2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole. prepchem.com Similarly, the reduction of 4-chloro-2-nitro-2'-hydroxy-3',5'-di-(α,α-dimethylbenzyl)azobenzene leads to the formation of 5-chloro-2-[2'-hydroxy-3',5'-di(α,α-dimethylbenzyl)phenyl]-2H-benzotriazole. google.com The reaction of 4-chloro-2-nitroazobenzene with hydroxylamine (B1172632) has been shown to produce both the parent 2-aryl-2H-benzotriazole and its 1-oxide. publish.csiro.au Specifically, this reaction yielded this compound (60) and its 1-oxide (50) in 68% and 27% yields, respectively. publish.csiro.au

Different reducing systems have been explored to optimize this cyclization. Zinc in the presence of sodium hydroxide (B78521) is a commonly used method. google.com Hydrazine hydrate (B1144303) has also been employed as a reducing agent. google.com Furthermore, molybdenum-catalyzed deoxygenative heterocyclization of 2-nitroazobenzenes presents a novel strategy for synthesizing 2-aryl-2H-benzo[d] edulll.grresearchgate.netresearchgate.nettriazoles with good to excellent yields (65–92%). rsc.org This method is scalable and tolerates a wide range of functional groups. The reaction is believed to proceed through a double deoxygenation by a Mo(VI)/Mo(IV) catalytic cycle. rsc.org

The electrochemical reductive cyclization of 2-nitroazobenzene (B8693682) derivatives is another established method for preparing 2-aryl-2H-benzo[d]triazoles and their N-oxides. This can be achieved in a simple undivided cell using a leaded bronze cathode and a glassy carbon anode under constant current conditions.

| Precursor | Reducing Agent/Catalyst | Product | Yield | Reference |

| 2-Nitro-5-chloro-2'-hydroxy-3',5'-di-tert-butylazobenzene | Not Specified | 5-Chloro-2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole | Not Specified | prepchem.com |

| 4-Chloro-2-nitro-2'-hydroxy-3',5'-di-(α,α-dimethylbenzyl)azobenzene | Not Specified | 5-Chloro-2-[2'-hydroxy-3',5'-di(α,α-dimethylbenzyl)phenyl]-2H-benzotriazole | Not Specified | google.com |

| 4-Chloro-2-nitroazobenzene | Hydroxylamine | This compound | 68% | publish.csiro.au |

| 4-Chloro-2-nitroazobenzene | Hydroxylamine | This compound 1-oxide | 27% | publish.csiro.au |

| 2-Nitroazobenzenes | Mo(VI)/Phosphine | 2-Aryl-2H-benzo[d] edulll.grresearchgate.netresearchgate.nettriazoles | 65-92% | rsc.org |

| 2-Nitroazobenzene derivatives | Electrochemical Reduction | 2-Aryl-2H-benzo[d]triazoles and N-oxides | Not Specified | |

| 2-Nitro-2'-hydroxy-5'-methylazobenzene | Hydrazine hydrate | 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole | Not Specified | google.com |

Chlorination Reactions in Benzotriazole (B28993) Synthesis

Chlorination is a key step in introducing the chloro-substituent onto the benzotriazole ring system. The position of chlorination can significantly influence the properties of the final compound. rsc.org Electrophilic chlorination is a common method employed for this purpose.

1-Chlorobenzotriazole (1-CBT) can be used as a chlorinating agent for aryl ethers in an acetic acid solution. asianpubs.orgasianpubs.org The reaction is catalyzed by perchloric acid, and the rate of reaction increases with increasing acid concentration. asianpubs.org The addition of benzotriazole, a product of the reaction, decreases the reaction rate. asianpubs.org

Direct chlorination of benzotriazolo[2,1-a]benzotriazole with chlorine gas in glacial acetic acid has been shown to produce a mixture of the 2-chloro and 2,8-dichloro derivatives. dtic.mil This indicates that chlorination occurs regioselectively at the 2(8)-position. dtic.mil

The synthesis of potent mutagens PBTA-5 and PBTA-6 involved a chlorination step using sodium hypochlorite (B82951) after the reduction of a dinitrophenylazo dye. nih.gov This highlights the use of chlorination in the final stages of synthesis to introduce the desired chloro-substituent.

| Substrate | Chlorinating Agent | Product(s) | Reference |

| Aryl ethers | 1-Chlorobenzotriazole | Chloro-substituted aryl ethers | asianpubs.orgasianpubs.org |

| Benzotriazolo[2,1-a]benzotriazole | Cl₂ in CH₃COOH | 2-Chloro and 2,8-dichloro derivatives | dtic.mil |

| Reduced dinitrophenylazo dye | Sodium hypochlorite | PBTA-5 | nih.gov |

Coupling Reactions in the Formation of this compound Scaffolds

Coupling reactions are instrumental in attaching the phenyl group to the nitrogen at the 2-position of the benzotriazole ring. The Chan-Lam coupling reaction, which utilizes copper catalysis, is a prominent method for forming C-N bonds between aryl boronic acids and N-nucleophiles like benzotriazoles. researchgate.netwikipedia.orgst-andrews.ac.uk This reaction is advantageous as it can often be performed at room temperature and is open to the air. wikipedia.org The mechanism involves the formation of a copper(III)-aryl-amide intermediate which then undergoes reductive elimination. wikipedia.org

Palladium-catalyzed cross-coupling reactions also provide a route to N-aryl benzotriazoles. acs.org For example, the palladium-catalyzed coupling of anilines can be used to construct N1-aryl benzotriazoles. acs.org

The synthesis of this compound itself can be achieved through diazotization and coupling reactions.

| Reactant 1 | Reactant 2 | Coupling Method | Product | Reference |

| Aryl boronic acid | Amine/Alcohol | Chan-Lam (Copper-catalyzed) | Secondary aryl amine/Aryl ether | wikipedia.org |

| Amine | Aryl halide | Buchwald-Hartwig (Palladium-catalyzed) | N-Aryl amine | acs.org |

| Benzotriazole | Aldehyde and Alkyne | Zinc bromide-catalyzed | Propargyl-1,2,3-triazoles | thieme-connect.com |

Novel and Green Synthetic Approaches for this compound

In recent years, there has been a shift towards developing more efficient and environmentally friendly synthetic methods. One-pot multicomponent reactions and catalyst-free methodologies are at the forefront of these efforts.

One-Pot and Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a significant advantage by combining multiple synthetic steps into a single operation, thereby reducing waste and improving efficiency. researchgate.net A novel one-pot, three-component synthesis of propargyl-1,2,3-triazoles has been developed by reacting benzotriazoles, aldehydes, and alkynes in the presence of a catalytic amount of zinc bromide. thieme-connect.com

Furthermore, a one-pot methodology for the synthesis of novel spiro benzotriazole derivatives has been demonstrated. growingscience.com This involves the tri-component interaction of benzotriazole, 2-chloro-2-phenylacetophenone, and 1,3-dicarbonyl compounds in dichloromethane (B109758) at room temperature. growingscience.com This method is notable for proceeding without a catalyst. growingscience.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Benzotriazole, Aldehyde, Alkyne | Zinc bromide, Toluene, Reflux | Propargyl-1,2,3-triazole | thieme-connect.com |

| Benzotriazole, 2-Chloro-2-phenylacetophenone, 1,3-Dicarbonyl compound | CH₂Cl₂, Room Temperature | Spiro benzotriazole derivative | growingscience.com |

| o-Nitrophenylazo compounds | Benzyl alcohol | Benzotriazoles and Benzotriazole 1-Oxides | researchgate.net |

Catalyst-Free Methodologies

The development of catalyst-free reactions is a key aspect of green chemistry. As mentioned above, the one-pot synthesis of spiro benzotriazole derivatives from benzotriazole, 2-chloro-2-phenylacetophenone, and 1,3-dicarbonyl compounds proceeds efficiently without the need for a catalyst. growingscience.com This approach simplifies the reaction setup and purification process, making it a more sustainable option. growingscience.com

Solvent-Free Synthesis Considerations

In recent years, the principles of green chemistry have spurred the development of solvent-free synthetic methods for benzotriazole derivatives. These approaches offer significant advantages, including reduced environmental impact, operational simplicity, and often, improved reaction times and yields. scholarsresearchlibrary.com

Solvent-free N-alkylation of benzotriazole has been achieved using a combination of silicon dioxide (SiO2), potassium carbonate (K2CO3), and tetrabutylammonium (B224687) bromide (TBAB) under both thermal and microwave conditions. gsconlinepress.com This method provides a regioselective route to 1-alkyl benzotriazoles in moderate to high yields with short reaction times. gsconlinepress.com Microwave-assisted solvent-free synthesis has also proven effective for producing N-alkylated benzotriazole derivatives, demonstrating high yields and simplifying the work-up process. researchgate.net The use of ultrasound irradiation in conjunction with solvent-free conditions has also been explored for the synthesis of novel 1,2,3-benzotriazole derivatives, highlighting benefits such as shorter reaction durations and an eco-friendly profile. scholarsresearchlibrary.com

Table 1: Comparison of Synthetic Methods for N-alkyl Benzotriazole Derivatives

| Method | Solvents | Reagents | Conditions | Yield | Reference |

| Conventional | Yes | Various | Varies | Lower | scholarsresearchlibrary.com |

| Microwave-Assisted (with solvent) | Benzene (B151609):ethyl acetate | Benzyl halides | 40-50s | 85-88% | researchgate.net |

| Microwave-Assisted (solvent-free) | None | Benzyl halides | 20-30s | 90-97% | researchgate.net |

| Ultrasound Irradiation (solvent-free) | None | Various | Short reaction times | Not specified | scholarsresearchlibrary.com |

| Thermal/Microwave (solvent-free) | None | SiO2, K2CO3, TBAB | Not specified | Moderate to high | gsconlinepress.com |

Derivatization and Functionalization Strategies of this compound

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. Various strategies have been developed to introduce new functional groups onto the benzotriazole ring system.

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the benzotriazole structure. The benzotriazole moiety can act as a good leaving group in reactions with various carbonyl compounds, facilitating N-, O-, C-, and S-acylation. nih.gov The reaction of benzotriazole with 2-chloro-N-(substituted phenyl) acetamide, for instance, results in nucleophilic substitution to yield 2-(1H-benzo[d] scholarsresearchlibrary.comresearchgate.netijprajournal.comtriazol-1-yl)-N-(substituted phenyl)acetamide. growingscience.com

A versatile method for N-alkylation involves the use of benzotriazole methodology. N-(benzotriazol-1-ylalkyl)sulfoximines can be prepared and subsequently undergo nucleophilic substitution of the benzotriazolyl anion, providing a route to N-substituted sulfoximines. arkat-usa.org Furthermore, an organophotoredox-catalyzed decarboxylative cross-coupling reaction between azole nucleophiles and aliphatic carboxylic acid-derived redox-active esters allows for the efficient installation of various alkyl fragments onto the nitrogen atom of azoles under mild, transition-metal-free conditions. acs.org

Substitution Reactions on the Phenyl Ring

Modifications to the phenyl ring of 2-phenyl-2H-benzotriazole derivatives are essential for tuning their electronic and photophysical properties. Suzuki-Miyaura cross-coupling reactions have been successfully employed to introduce aryl boronic acids to halogenated benzotriazole analogues. acs.org This strategy allows for the synthesis of α-amino acids with conjugated side chains, leading to fluorescent compounds with significant Stokes shifts when electron-rich substituents are incorporated. acs.org

The chlorine atom on the benzotriazole ring can also be a site for substitution. While the focus is often on the phenyl ring, the chloro-substituent on the benzotriazole core of this compound can potentially be replaced by other nucleophiles like amines or thiols under specific reaction conditions.

Introduction of Methacrylate (B99206) Groups for Polymer Integration

To permanently incorporate the desirable properties of benzotriazole derivatives, such as UV absorption, into polymeric materials, the introduction of polymerizable groups like methacrylates is a key strategy. This prevents issues like volatilization or exudation of low-molecular-weight additives during processing and use. google.comgoogle.com

Polymerizable benzotriazole-based UV absorbers can be synthesized by introducing methacrylate functionalities. Examples include 2-(2'-hydroxy-5'-(meth)acryloxyethylphenyl)-2H-benzotriazole and 2-(2'-hydroxy-5'-(meth)acryloyloxypropyl-3'-tert-butylphenyl)-5-chloro-2H-benzotriazole. jpo.go.jp These monomers can then be copolymerized with other monomers, such as methyl methacrylate, to create polymers with built-in UV protection. osti.gov The synthesis often involves multiple steps, starting from a suitable benzotriazole precursor. For instance, 3-(5-chloro-2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-benzenepropanol can undergo ring-opening addition polymerization with a lactone at its alcoholic hydroxyl group to yield a benzotriazole group-containing polyester (B1180765). google.com

Table 2: Examples of Polymerizable Benzotriazole UV Absorbers

| Compound Name | Polymerization Method | Reference |

| 2-(2'-hydroxy-5'-(meth)acryloxyethylphenyl)-2H-benzotriazole | Copolymerization | jpo.go.jp |

| 2-(2'-hydroxy-5'-(meth)acryloyloxypropyl-3'-tert-butylphenyl)-5-chloro-2H-benzotriazole | Copolymerization | jpo.go.jp |

| Benzotriazole group-containing polyester from 3-(5-chloro-2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-benzenepropanol | Ring-opening addition polymerization | google.com |

Mechanistic Studies of this compound Formation Reactions

The standard synthesis of benzotriazoles involves the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid. ijprajournal.com The reaction proceeds through the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the triazole ring. gsconlinepress.com

In the context of 2-aryl-2H-benzotriazoles, a common synthetic route involves the reduction of o-nitroazobenzenes. This reduction can be achieved using various methods, including zinc and alkali, hydrazine, or catalytic hydrogenation with noble metal or nickel catalysts, leading to good yields of the desired 2-aryl-2H-benzotriazole. google.com

Mechanistic studies on the degradation of phenolic benzotriazoles, which are closely related to this compound, have shown that oxidation primarily occurs on the alkyl side chains of the phenol (B47542) moiety, while the benzotriazole ring itself remains relatively stable. researchgate.netmdpi.com This stability is a key feature of the benzotriazole core. The bonding in the fused benzo ring has been a subject of interest, with debates on its benzenoid versus quinonoid character. rsc.org The stability of 2-substituted benzotriazoles to strong oxidizing conditions suggests a significant benzenoid character. rsc.org However, reactions involving chlorine gas in the presence of anhydrous sodium carbonate have demonstrated the non-benzenoid character of the benzo ring in certain 2-substituted benzotriazolyl systems. rsc.org

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Phenyl 2h Benzotriazole Compounds

Vibrational Spectroscopy Analysis (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorption Bands of the Benzotriazole (B28993) Core

The benzotriazole core exhibits several characteristic absorption bands. The N-H stretching and bending vibrations in the triazole ring of an unsubstituted benzotriazole are typically observed around 3345 cm⁻¹ and 1594 cm⁻¹, respectively. researchgate.net The C-H in-plane and out-of-plane bending vibrations of the benzene (B151609) ring in benzotriazole are found at approximately 1207, 876, 774, and 743 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations are seen around 3053 cm⁻¹, while N=N bending and N-H stretching can be assigned to peaks near 1247 cm⁻¹ and 2848 cm⁻¹, respectively. researchgate.net In some cases, the N-H stretching frequency for 1,2,3-benzotriazole has been identified at 3462 cm⁻¹. researchgate.net

Influence of Chloro and Phenyl Substituents on Vibrational Modes

The presence of chloro and phenyl substituents on the benzotriazole core significantly influences the vibrational modes. The introduction of these groups alters the electron distribution and molecular geometry, leading to shifts in the characteristic absorption frequencies. For instance, in related substituted benzotriazole derivatives, distinct absorption bands for functional groups like NH, C=N, and C-H have been observed, confirming the molecular design. growingscience.com In a study of a benzotriazole derivative, IR absorption bands at 1798 and 1729 cm⁻¹ were consistent with carbonyl groups present in the structure. sciforum.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR Spectral Interpretation for Proton Environments

The ¹H NMR spectrum of 5-Chloro-2-phenyl-2H-benzotriazole and its derivatives reveals distinct signals for the protons in different chemical environments. The aromatic protons of the benzotriazole and phenyl rings typically appear as multiplets in the downfield region of the spectrum. For example, in a study of a benzotriazole-trachylobane derivative, a set of signals observed at δ 7.31 (dl, J = 8 Hz, 1H), 7.40 (t, J = 8 Hz, 1H), 7.54 (t, J = 8 Hz, 1H), and 8.04 (d, J = 8 Hz, 1H) in the aromatic region were consistent with the presence of the benzotriazole core. sciforum.net In another example of a substituted benzotriazole, the ¹H NMR spectrum showed a singlet for methyl protons and multiplets for the aromatic protons. growingscience.com

Table 1: Representative ¹H NMR Data for Substituted Benzotriazole Derivatives

| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| Benzotriazole-trachylobane derivative | 7.31 (dl, J = 8 Hz, 1H), 7.40 (t, J = 8 Hz, 1H), 7.54 (t, J = 8 Hz, 1H), 8.04 (d, J = 8 Hz, 1H) | Aromatic Protons | sciforum.net |

| Spiro benzotriazole compound 4a | Singlets and Multiplets | Methyl and Aromatic Protons | growingscience.com |

| 5-Chloro-1H-benzo[d] researchgate.netresearchgate.netrsc.orgtriazol-1-ol | 8.14 (s, 1H), 7.80 (d, J = 8.7 Hz, 1H), 7.58 (d, J = 8.7 Hz, 1H) | Aromatic Protons | nih.gov |

¹³C NMR Chemical Shift Analysis for Carbon Framework

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. bhu.ac.in The chemical shifts in the ¹³C NMR spectrum of substituted benzotriazoles confirm the carbon framework. For instance, in spiro benzotriazole compounds, signals corresponding to the spiro carbon and the benzotriazole functionalities were identified. growingscience.com The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in aromatic systems appearing at higher chemical shifts (downfield). researchgate.net

Table 2: Representative ¹³C NMR Data for Substituted Benzotriazole Derivatives

| Compound | Chemical Shift (δ, ppm) | Assignment | Reference |

| Spiro benzotriazole compound | --- | Spiro carbon, Benzotriazole carbons | growingscience.com |

| 5-Chloro-1H-benzo[d] researchgate.netresearchgate.netrsc.orgtriazol-1-ol | 143.3, 129.1, 127.9, 126.6, 118.4, 111.2 | Aromatic Carbons | nih.gov |

| 2-(1H-benzo[d]1, 2, 3-triazol -1-yl)-N-(4- chlorophenyl) acetamide | 164.50, 110.86-145.07, 50.39 | Carbonyl, Aromatic, Methylene carbons | iisj.in |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the M+2 peak being approximately one-third the intensity of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules. libretexts.org For instance, the mass spectrum of a related benzotriazole derivative showed a molecular ion peak at m/z 252. iisj.in Another derivative, 2-(1H-benzo[d]1, 2, 3-triazol -1-yl)-N-(2- chlorophenyl) acetamide, displayed a molecular ion peak at m/z 286, with a significant fragment at m/z 251 corresponding to the loss of a chlorine atom. iisj.in

Fragmentation Pathways and Structural Insights

Mass spectrometry of benzotriazoles provides critical information for structural confirmation and identification. The fragmentation of these compounds under electron impact (EI) typically follows predictable pathways. A primary and characteristic fragmentation for benzotriazoles is the loss of a stable nitrogen molecule (N₂). researchgate.net This initial loss from the molecular ion leads to the formation of an intermediate radical cation, which can then undergo further cyclization and rearrangement. researchgate.net

For aryl-substituted benzotriazoles like this compound, subsequent fragmentation events would involve the phenyl and chloro-substituted benzotriazole moieties. The general fragmentation pattern can be inferred from related structures. For instance, the mass spectra of various alkyl, aryl, and acyl benzotriazoles consistently show the initial elimination of N₂. researchgate.net In the case of chlorinated benzotriazoles, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragment ions, aiding in their identification. frontiersin.org The fragmentation of the phenyl group could lead to the loss of C₆H₅ or related fragments. The analysis of these fragmentation patterns is essential for distinguishing between different isomers, such as N1- and N2-substituted benzotriazoles. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₈ClN₃), HRMS can confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of benzotriazole derivatives in various matrices. nih.gov This technique allows for the separation of the analyte from complex mixtures before its introduction into the mass spectrometer. In MS/MS analysis, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected and fragmented to produce a characteristic spectrum of product ions. researchgate.net This fragmentation pattern serves as a structural fingerprint. For quantitative studies, methods are developed with defined calibration ranges, accuracy (expressed as relative error), and precision (expressed as relative standard deviation). nih.gov For a range of phenolic benzotriazoles, including a chlorinated derivative, LC-MS/MS methods have been established with limits of quantitation typically in the low ng/mL range, demonstrating the high sensitivity of this technique. nih.gov

| Analytical Parameter | Typical Value for Benzotriazole Analysis | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Calibration Range | 1–1000 ng/mL | nih.gov |

| Accuracy (Relative Error) | -18.2% to +17.8% | nih.gov |

| Precision (RSD) | 0.0% to 20.1% | nih.gov |

| Limit of Quantitation (LOQ) | ≤ 10.0 ng/mL | nih.gov |

| Limit of Detection (LOD) | ≤ 2.0 ng/mL | nih.gov |

| This table presents typical performance metrics for LC-MS/MS methods used in the analysis of benzotriazole derivatives, based on published data. |

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding, van der Waals forces)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In benzotriazole derivatives, these interactions are crucial for stabilizing the crystal structure.

π-π Stacking: Aromatic rings, such as the phenyl and benzotriazole groups, frequently engage in π-π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements and are a significant cohesive force in the crystal packing of many aromatic compounds. asianpubs.orgresearchgate.net In one related structure, a π-π stacking interaction was observed with a centroid-centroid distance of 3.4505 Å. researchgate.net

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is defined by the rotational orientation of the phenyl group relative to the benzotriazole ring system. X-ray crystallographic studies of similar 2-phenylbenzotriazoles show that the molecule is generally non-planar. asianpubs.org The dihedral angle between the plane of the benzotriazole ring and the plane of the phenyl ring is a key conformational parameter. For instance, in 1-(1H-benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl benzoate, the benzotriazole plane forms a dihedral angle of 39.10(1)° with one of the phenyl rings. asianpubs.org This twisting is a result of steric hindrance and the optimization of intermolecular packing forces. The benzotriazole ring system itself is essentially planar. asianpubs.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.com

This analysis can be decomposed into two-dimensional "fingerprint plots," which summarize the types and relative contributions of different intermolecular contacts. nih.govmdpi.com For example, in related heterocyclic compounds, fingerprint plots reveal the percentage contributions of H···H, C···H/H···C, N···H/H···N, and other contacts to the total Hirshfeld surface area. nih.govmdpi.com This provides a quantitative measure of the importance of various interactions, such as π-π stacking and hydrogen bonding, in stabilizing the crystal structure. conicet.gov.ar

| Interaction Type | Typical Contribution to Hirshfeld Surface | Reference |

| H···H | ~49.7% | mdpi.com |

| C···H / H···C | Varies | nih.gov |

| N···H / H···N | ~12.7% - 24.3% | nih.govmdpi.com |

| S···H / H···S | ~21.1% (in sulfur-containing analogue) | nih.gov |

| C···C (π-stacking) | Indicated by green regions on fingerprint plot | mdpi.com |

| This table shows representative contributions of different intermolecular contacts to the Hirshfeld surface for various nitrogen-containing heterocyclic compounds, illustrating the type of quantitative data obtained from this analysis. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. Benzotriazole derivatives are well-known for their strong UV absorption properties. googleapis.comgoogle.com The absorption spectrum of this compound is characterized by strong absorption bands in the UV region, typically between 300 and 400 nm. google.com

The specific position of the maximum absorption wavelength (λmax) is influenced by the substitution pattern on both the benzotriazole and phenyl rings. For example, various dichloro-phenyl-benzotriazole derivatives exhibit λmax values ranging from 208 nm to 332 nm. frontiersin.org The solvent can also influence the position and intensity of the absorption bands. acs.org The strong UV absorption of these compounds is attributed to π→π* transitions within the conjugated aromatic system. researchgate.net

| Compound | λmax (nm) | Solvent | Reference |

| N-[4-(5,6-dichloro-2H-benzo[d] researchgate.netnih.govtriazol-2-yl)phenyl]acetamide | 214, 332 | EtOH | frontiersin.org |

| 4-(5,6-dichloro-1H-benzo[d] researchgate.netnih.govtriazol-1-yl)benzoyl chloride | 208, 276 | EtOH | frontiersin.org |

| General Benzotriazole UV Absorbers | 300 - 400 | - | google.com |

| This table provides examples of UV absorption maxima for related benzotriazole compounds, indicating the typical absorption range. |

Electronic Transitions and Chromophoric Behavior

The characteristic UV absorption of 2-phenyl-2H-benzotriazole and its derivatives arises from their extended π-conjugated system, which includes both the benzotriazole and the phenyl rings. The electronic spectra of these compounds are typically dominated by strong absorption bands in the UV region, which are assigned to π→π* transitions. beilstein-journals.org These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The specific wavelengths of these absorptions are dictated by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many 2-phenylbenzotriazole derivatives, these absorptions are responsible for their function as UV stabilizers. researchgate.net

The chromophoric system is defined by the fused bicyclic benzotriazole core linked to the phenyl ring. This structure provides unique electronic properties that confer both stability and reactivity. researchgate.net In derivatives containing a hydroxyl group ortho to the phenyl-benzotriazole linkage, a process known as excited-state intramolecular proton transfer (ESIPT) can occur, which provides an efficient pathway for dissipating absorbed UV energy as heat, thus protecting materials from photodegradation. researchgate.netacs.org

The UV spectra of 1-substituted benzotriazole derivatives, which share structural similarities, show absorption maxima in the range of 243–392 nm. mdpi.com For a specific chlorinated derivative, 5-chloro-2H-(2',4'-dimethoxy phenyl)benzotriazole, the UV absorption spectrum in methanol (B129727) shows a maximum absorption (λmax) at 341 nm.

Modulation of Absorption Properties by Substituents

The absorption properties of the this compound scaffold can be finely tuned by introducing various substituent groups onto either the phenyl or the benzotriazole rings. These substituents alter the electronic distribution within the molecule, thereby modifying the HOMO-LUMO energy gap and shifting the absorption maxima to different wavelengths. This modulation is critical for designing UV absorbers tailored for specific applications.

The electronic nature of the substituents plays a crucial role. Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, generally increase the electron density of the π-system. This can raise the energy of the HOMO, decrease the HOMO-LUMO gap, and result in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density, which can lower the energy of the LUMO, potentially leading to a hypsochromic shift (a shift to shorter wavelengths) or a bathochromic shift depending on the specific transition (π→π* or n→π*). beilstein-journals.org For instance, in related photoswitches, EWGs like -CF3, -CN, or -NO2 cause a redshift in absorption maxima, while EDGs like -OH or -OMe lead to a blueshift. beilstein-journals.org

The chlorine substituent at the 5-position is itself an important modulator, acting as an electron-withdrawing group through induction, which enhances UV absorption in the 300-400 nm range. The addition of other substituents, particularly on the 2-phenyl ring, leads to a family of widely used commercial UV stabilizers. For example, the introduction of bulky alkyl groups, such as tert-butyl, not only influences the electronic properties but also improves compatibility with polymer matrices and reduces the rate of leaching from the material.

The following table summarizes the absorption properties of several substituted this compound derivatives.

| Compound Name | Substituents on Phenyl Ring | λmax (nm) | Solvent |

| 5-chloro-2H-(2',4'-dimethoxy phenyl)benzotriazole | 2',4'-dimethoxy | 341 | Methanol |

| Bumetrizole | 2'-hydroxy-3'-tert-butyl-5'-methyl | ~300-400 | Not Specified |

| 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327) | 2'-hydroxy-3',5'-di-tert-butyl | Not Specified | Not Specified |

Computational and Theoretical Chemistry Studies of 5 Chloro 2 Phenyl 2h Benzotriazole

Density Functional Theory (DFT) Calculationsijesit.com

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 5-Chloro-2-phenyl-2H-benzotriazole, DFT calculations provide a theoretical framework to understand its geometry, stability, and reactivity.

Optimized Geometries and Electronic Structures

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose . The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model researchgate.net.

The electronic structure of this compound, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT calculations. The presence of the chloro and phenyl substituents on the benzotriazole (B28993) core significantly influences the electronic landscape of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysisijesit.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity .

For 2-phenyl-2H-benzotriazole derivatives, the HOMO is typically localized on the benzotriazole ring system, while the LUMO may be distributed across the phenyl group, depending on the substituents hu-berlin.de. The HOMO-LUMO gap can explain the charge transfer interactions that occur within the molecule . In a study on carbazole-phenylbenzotriazole copolymers, the HOMO and LUMO energy levels were calculated to assess their potential use in organic solar cells dergipark.org.tr.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a chemical reaction. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive and can be easily excited. |

Prediction of Spectroscopic Properties

DFT calculations are also instrumental in predicting various spectroscopic properties of this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule . These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes vanderbilt.edu.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help in the interpretation of experimental ¹H and ¹³C NMR spectra. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) allows for the simulation of the UV-Visible absorption spectrum, providing insights into the electronic excitations of the molecule nih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.

Conformational Dynamics and Flexibility

MD simulations can reveal the accessible conformations of this compound by simulating the motion of its atoms over a period of time. This is particularly important for understanding the flexibility of the molecule, such as the rotation around the single bond connecting the phenyl group to the benzotriazole ring. The simulations can identify the most populated conformational states and the energy barriers between them. A study on the interactions of 2-phenyl-benzotriazole compounds with a cytochrome P450 enzyme used MD simulations to show that the interactions were stable over a 100.0 ns trajectory nih.gov.

Interaction with Solvents and Biological Environments

Understanding how this compound interacts with different solvents and biological macromolecules is crucial for predicting its behavior in various applications. MD simulations can be used to model the solvation of the molecule, providing information about the arrangement of solvent molecules around it and the associated free energy of solvation.

In a biological context, MD simulations can be employed to study the binding of this compound to a target protein. For instance, research on benzotriazole derivatives as inhibitors of a viral helicase used molecular dynamics simulations to analyze their binding modes within the putative binding site. Similarly, the interaction of 2-phenyl-benzotriazole compounds with human Cytochrome P450-CYP1A1 was investigated using MD simulations and free energy calculations to understand their activation mechanism nih.gov. These studies highlight the potential of MD simulations to elucidate the interactions of this compound in a biological setting.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. uninsubria.itacs.orgdergipark.org.tr For this compound and its analogs, QSAR studies are instrumental in predicting their potential biological effects and prioritizing them for further experimental testing. uninsubria.it

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electrophilicity index and electronegativity have been shown to be significant in the QSAR models of related heterocyclic compounds. dergipark.org.tr

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and molar refractivity. dergipark.org.tr

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its transport and interaction with biological membranes. A common descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

The selection of relevant descriptors is a critical step to build a robust and predictive QSAR model. Various statistical methods, such as multiple linear regression (MLR), are employed to identify the descriptors that have the most significant correlation with the observed biological activity. uninsubria.it Software like DRAGON and PaDEL-Descriptor are often used for the calculation of a wide range of molecular descriptors. uninsubria.it

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzotriazole Derivatives

| Descriptor Category | Example Descriptors | Relevance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Electronegativity | Predicts reactivity and interaction with biological targets. dergipark.org.tr |

| Steric | Molecular Volume, Surface Area, Molar Refractivity (MR) | Influences how the molecule fits into a receptor's binding site. dergipark.org.tr |

| Hydrophobic | LogP | Affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Wiener Index, Randić Index | Describes molecular size, shape, and branching. |

Once the relevant descriptors are selected, predictive QSAR models can be developed. These models are mathematical equations that relate the selected descriptors to the biological activity of interest. For benzotriazole derivatives, QSAR models have been developed to predict various endpoints, including:

Antiviral Activity: Studies on related 5,6-dichloro-2-phenyl-benzotriazoles have identified compounds with potent activity against viruses like the Human Respiratory Syncytial Virus (HRSV) and Hantaan virus (HTNV). frontiersin.orgnih.gov QSAR can help in designing new analogs with improved antiviral potency.

Toxicity: QSAR models are valuable tools for predicting the ecotoxicological effects of chemicals, such as their acute toxicity to aquatic organisms. uninsubria.it This is particularly relevant for benzotriazoles, which are detected in the environment.

Antimicrobial Activity: Benzotriazole derivatives have shown promise as antimicrobial agents. uniss.it QSAR can guide the synthesis of new compounds with enhanced activity against various pathogens.

These predictive models are crucial for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources in the drug discovery and chemical risk assessment processes. uninsubria.it

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). ukaazpublications.com This method is instrumental in understanding the interactions between a small molecule like this compound and its potential biological targets.

Molecular docking simulations provide detailed insights into the specific interactions between the ligand and the amino acid residues in the binding site of a protein. These interactions can include:

Hydrogen Bonds: These are crucial for the specificity and affinity of ligand binding.

π-π Stacking: This type of interaction can occur between the aromatic rings of the ligand and the protein. nih.gov

For example, docking studies of 2-phenyl-benzotriazole derivatives with human Cytochrome P450-CYP1A1 have revealed π-π stacking interactions between the triazole group and Phe224, as well as hydrogen bonds with Asn255 and Ser116. nih.gov The PLIP (Protein-Ligand Interaction Profiler) tool can be used to analyze and visualize these non-covalent interactions. nih.gov

Table 2: Key Ligand-Protein Interactions for Benzotriazole Derivatives

| Interaction Type | Interacting Residues (Example) | Significance |

| Hydrogen Bonding | Asn255, Ser116 | Specificity and affinity. nih.gov |

| π-π Stacking | Phe224 | Stabilization of the complex. nih.gov |

| Hydrophobic Interactions | Various nonpolar residues | Contributes to binding energy. |

Molecular docking can be used to screen a library of potential protein targets to identify those that are most likely to bind to this compound. This "reverse docking" approach can help in elucidating the mechanism of action of the compound and identifying its potential therapeutic targets or off-target effects.

For instance, based on the known biological activities of related benzotriazoles, potential targets for this compound could include:

Viral Proteins: Docking studies can help identify key viral enzymes or proteins that are inhibited by the compound, as seen in the case of HRSV and HTNV inhibitors. frontiersin.orgnih.gov

Cytochrome P450 Enzymes: As demonstrated with CYP1A1, these enzymes can be targets of benzotriazole derivatives, which is relevant for understanding their metabolism and potential drug-drug interactions. nih.gov

Other Enzymes and Receptors: Benzotriazoles have been investigated as inhibitors of enzymes like α-glucosidase and as ligands for various receptors, suggesting a broad range of potential biological targets. mdpi.comresearchgate.net

The binding affinity, often expressed as a docking score or binding free energy, can be used to rank the potential targets. This information, combined with experimental data, can lead to the identification and validation of the primary biological targets of this compound.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 Phenyl 2h Benzotriazole

Photochemical Reactivity and Excited-State Dynamics

The photochemical behavior of benzotriazole (B28993) derivatives is of significant interest, largely due to the widespread use of their 2-(2'-hydroxyphenyl) counterparts as UV stabilizers. However, 5-Chloro-2-phenyl-2H-benzotriazole lacks the critical ortho-hydroxyl group, and thus its photochemical reactivity follows different pathways than the well-documented Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. The photochemistry of benzotriazoles without this hydroxyl group can involve N-N bond fission, ring-opening, and cycloadditions. nih.govresearchgate.net

For instance, the photolysis of 1-substituted benzotriazoles is known to proceed via the elimination of molecular nitrogen (N₂) to generate a 1,3-diradical intermediate. psu.eduresearchgate.net This highly reactive species can then undergo various subsequent reactions, including cyclization and rearrangement. psu.edu Another documented photochemical pathway for the parent 1H-benzotriazole involves a rapid N-N bond fission upon excitation, leading to the formation of a transient diazo-imine intermediate which subsequently recyclizes. researchgate.net

The dominant photostabilizing mechanism in many commercial UV absorbers based on the benzotriazole scaffold is Excited-State Intramolecular Proton Transfer (ESIPT). This process relies on the presence of a phenolic proton at the ortho position of the 2-phenyl ring, which can be transferred to a nitrogen atom on the benzotriazole ring in the excited state. This creates a transient keto-type species that rapidly dissipates absorbed UV energy as heat through non-radiative decay, returning to the ground state without undergoing photochemical degradation.

Crucially, This compound lacks this ortho-hydroxyl group. Therefore, it cannot undergo the typical ESIPT mechanism that confers high photostability to related UV absorbers. While other forms of intramolecular hydrogen bonding can influence molecular conformation and photophysical properties in some derivatives, the primary ESIPT pathway is not available for this specific compound. researchgate.net

In the absence of the efficient ESIPT pathway, other deactivation channels for the excited state of this compound become more prominent. Following photoexcitation, the molecule must still dissipate the absorbed energy. Alternative internal conversion pathways may involve torsional dynamics and molecular motions, which can facilitate non-radiative decay back to the ground state, though often less efficiently than ESIPT.

For related benzotriazoles lacking the ortho-hydroxyl group, photochemical reactions can compete with internal conversion. Irradiation of the parent benzotriazole has been shown to induce an intermolecular [2+2] photocycloaddition with maleimide (B117702) derivatives, proceeding selectively through the 2H-tautomer. nih.gov Furthermore, flash photolysis studies on 1H-benzotriazole reveal that N-N bond fission can occur very rapidly, with subsequent ground-state recyclization being a major deactivation pathway. researchgate.net These findings suggest that the internal conversion of this compound is likely intertwined with competing photoreactive pathways like bond cleavage and potential cycloadditions.

Redox Chemistry of the Benzotriazole Ring System

The benzotriazole ring system is redox-active, capable of undergoing both reduction and oxidation reactions under specific conditions. The electrochemical properties can be significantly influenced by the substituents on both the benzo and phenyl rings.

Studies on benzotriazole derivatives for use in non-aqueous redox flow batteries have demonstrated the ability of the benzotriazole core to undergo stable reduction. osti.gov The reduction potential is tunable; for example, introducing methyl groups on the phenyl ring can shift the reduction potential to be more negative. osti.gov The electrochemical reduction of the parent benzotriazole in acidic media at a glassy carbon electrode has been shown to be an irreversible, diffusion-controlled process attributed to the reduction of the azo (-N=N-) group within the triazole ring. researchgate.net

Conversely, the benzotriazole ring can be oxidized. Advanced oxidation processes, such as photocatalytic oxidation using TiO₂, can lead to the complete mineralization of the benzotriazole structure. mdpi.com Ozonation has also been shown to transform 1H-benzotriazole through reactions involving both direct ozone attack and hydroxyl radicals, leading to the opening of the benzotriazole ring. acs.org

Table 1: Redox Potentials of Related Benzotriazole Derivatives

| Compound | Reduction Potential (V vs. Fc/Fc+) | Reference |

|---|---|---|

| 2-(o-tolyl)-2H-benzo[d] osti.govCurrent time information in Bangalore, IN.mdpi.comtriazole | -2.35 | osti.gov |

| 2-(m-tolyl)-2H-benzo[d] osti.govCurrent time information in Bangalore, IN.mdpi.comtriazole | -2.24 | osti.gov |

| 2-(p-tolyl)-2H-benzo[d] osti.govCurrent time information in Bangalore, IN.mdpi.comtriazole | -2.28 | osti.gov |

| 2-(2,6-dimethylphenyl)-2H-benzo[d] osti.govCurrent time information in Bangalore, IN.mdpi.comtriazole | -2.55 | osti.gov |

This table presents data for structurally similar compounds to illustrate the redox activity of the 2-phenyl-2H-benzotriazole scaffold. Fc/Fc+ refers to the ferrocene/ferrocenium redox couple.

Reactions with Radical Species

The benzotriazole ring system can interact with radical species, acting either as a scavenger or as a substrate for radical-induced degradation. Some benzotriazole derivatives have been recognized for their antioxidant properties and ability to scavenge free radicals. growingscience.comnih.gov This scavenging activity is a key function of certain additives used to protect materials from degradation. nih.gov

However, the ring can also be attacked by highly reactive radicals. The degradation of hydroxylated benzotriazole UV stabilizers has been studied in the presence of radical-generating systems, such as peroxyacetic acid activated by metal ions (Fe²⁺), where the superoxide (B77818) anion radical (O₂⁻) was identified as a key species in the oxidation process. mdpi.com Similarly, the transformation of 1H-benzotriazole during ozonation involves reactions with hydroxyl radicals (•OH), which attack the benzo-ring to form phenolic species. acs.org The specific reaction pathways and products depend on the nature of the radical species and the reaction conditions.

Stability under Various Chemical Conditions

This compound exhibits good general chemical stability, a characteristic of the benzotriazole class of compounds. They are known to be resistant to degradation under many conditions, which contributes to their persistence if released into the environment. mdpi.com

The stability is pH-dependent. Electrochemical studies have shown that the parent benzotriazole is more electrochemically active in acidic media, suggesting greater reactivity or lower stability at low pH. researchgate.net Conversely, at basic pH, the deprotonated benzotriazole anion can exhibit different reactivity; for instance, photocatalytic degradation mechanisms may shift toward oxidation of the triazole ring at high pH. mdpi.com The compound is generally stable to hydrolysis under typical environmental conditions. Structurally related commercial products like UV-327, which also feature a 5-chloro-2H-benzotriazole core, are noted for their good chemical stability and low volatility, allowing for their use in high-temperature polymer processing. chembk.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2'-hydroxyphenyl)benzotriazole |

| 1H-benzotriazole |

| 2-(o-tolyl)-2H-benzo[d] osti.govCurrent time information in Bangalore, IN.mdpi.comtriazole |

| 2-(m-tolyl)-2H-benzo[d] osti.govCurrent time information in Bangalore, IN.mdpi.comtriazole |

| 2-(p-tolyl)-2H-benzo[d] osti.govCurrent time information in Bangalore, IN.mdpi.comtriazole |

| 2-(2,6-dimethylphenyl)-2H-benzo[d] osti.govCurrent time information in Bangalore, IN.mdpi.comtriazole |

| 2-(5-Chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-phenol (UV-327) |

| Titanium Dioxide (TiO₂) |

| Ozone (O₃) |

Advanced Analytical Methodologies for the Detection and Quantification of 5 Chloro 2 Phenyl 2h Benzotriazole

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 5-Chloro-2-phenyl-2H-benzotriazole from complex mixtures. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.

The development of robust HPLC methods is fundamental for the routine analysis of this compound. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.comsielc.com

Method development typically involves the optimization of several parameters:

Stationary Phase: A C18 column is frequently used as the stationary phase due to its ability to effectively retain and separate nonpolar compounds like this compound. ejgm.co.uk

Mobile Phase: A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is commonly employed. sielc.comsielc.comejgm.co.uk The pH of the aqueous component of the mobile phase can be adjusted with acids like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com For applications where the eluent is directed to a mass spectrometer, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

Detector: A photodiode array (PDA) detector is often used, allowing for the monitoring of the analyte at its maximum absorbance wavelength, thereby enhancing sensitivity and selectivity. ejgm.co.uk

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is fit for its intended purpose. ejgm.co.ukdcu.ie Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. ejgm.co.uk

Accuracy: The closeness of the test results to the true value. ejgm.co.uk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. ejgm.co.uk

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ejgm.co.uk

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ejgm.co.uk

A study detailing the analysis of a related compound, 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, utilized a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com This method proved to be scalable for preparative separation and suitable for pharmacokinetic studies. sielc.comsielc.com

Table 1: Example of HPLC Method Parameters for a Related Benzotriazole (B28993) Derivative

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.comsielc.com |

| Detector | UV-Vis / MS compatible (with formic acid) | sielc.comsielc.com |

For the detection of trace levels of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnih.gov This technique is particularly valuable for analyzing complex matrices such as plasma and environmental water samples. nih.govnih.govresearchgate.net

A study on the quantitation of phenolic benzotriazoles, including a halogenated trisubstituted compound similar to this compound, in rat plasma demonstrated the power of LC-MS/MS. nih.govnih.gov The method was validated with a calibration standard range of 1-500 ng/mL for free analytes and achieved a limit of detection (LOD) of ≤ 1.2 ng/mL and a limit of quantitation (LOQ) of ≤ 5.0 ng/mL. nih.govnih.gov

Ultra-high performance liquid chromatography (UHPLC) coupled with Orbitrap high-resolution mass spectrometry (HRMS) has also been used for the simultaneous determination of various ultraviolet absorbers, including 2,4-di-tert-butyl-6-(5-chloro-benzotriazol-2-yl)phenol (UV-327), in textiles. This method achieved even lower limits of detection, in the range of 0.1 to 0.3 μg/kg. scirp.org

Table 2: Performance of LC-MS/MS Methods for Benzotriazole Analysis

| Parameter | Value (Plasma Analysis) | Value (Textile Analysis) | Source |

|---|---|---|---|

| Technique | LC-MS/MS | UHPLC-Orbitrap HRMS | nih.govnih.govscirp.org |

| Calibration Range | 1-500 ng/mL | Not Specified | nih.govnih.gov |

| LOD | ≤ 1.2 ng/mL | 0.1 - 0.3 μg/kg | nih.govnih.govscirp.org |

| LOQ | ≤ 5.0 ng/mL | Not Specified | nih.govnih.gov |

| Accuracy (RE) | -18.2 to +17.8% | Not Specified | nih.govnih.gov |

| Precision (RSD) | 0.0 to 20.1% | 3.2% to 9.9% | nih.govnih.govscirp.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of organic compounds. However, for non-volatile compounds like many benzotriazoles, a derivatization step is often necessary to increase their volatility. researchgate.netjfda-online.com Derivatization converts polar functional groups into less polar and more volatile derivatives. jfda-online.comresearch-solution.com

Common derivatization techniques include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. research-solution.com

Acylation: This involves the introduction of an acyl group. jfda-online.com

Alkylation: This involves the addition of an alkyl group. jfda-online.com

For some benzotriazoles, analysis by GC-MS without derivatization is possible, which simplifies the method. researchgate.net The choice of stationary phase is critical, with 5%-phenyl-methylpolysiloxane or equivalent columns being commonly used. researchgate.net GC-MS offers high selectivity and good capability in separating isomers, which can be an advantage over LC methods in some cases. researchgate.net

A GC-MS spectral database entry for a related compound, 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, shows characteristic fragment ions that can be used for its identification. nih.gov

Table 3: Top 5 Peaks in GC-MS Spectrum of a Related Benzotriazole

| m/z | Relative Abundance |

|---|---|

| 342.0 | 99.99 |

| 357.0 | 33.64 |

| 57.0 | 32.40 |

| 344.0 | 31.24 |

| 343.0 | 20.86 |

Source: PubChem nih.gov

Sample Preparation Strategies

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix and remove potential interferences prior to chromatographic analysis.

Solid-phase extraction (SPE) is a widely used technique for the enrichment of benzotriazoles from aqueous samples. researchgate.netresearchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while the sample matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent.

The selection of the SPE sorbent is crucial and depends on the properties of the analyte and the sample matrix. For benzotriazoles, mixed-mode SPE cartridges that allow for both reversed-phase and ion-exchange interactions can provide improved selectivity. researchgate.net For instance, a MAX (Mixed-mode Anion eXchange) SPE cartridge, which is based on a divinylbenzene-N-vinylpyrrolidone polymer functionalized with quaternary amine groups, has been successfully used for the simultaneous determination of benzotriazoles and benzothiazoles in aqueous matrices. researchgate.net

An automated on-line SPE system coupled with HPLC-MS/MS has been developed for the analysis of nine benzotriazole UV stabilizers in environmental water samples, demonstrating the potential for high-throughput analysis. researchgate.net

Matrix effects, which are the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, can be a significant challenge in LC-MS/MS analysis, leading to either signal suppression or enhancement. hovione.com This can compromise the accuracy and precision of the analytical method.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: As discussed, techniques like SPE are crucial for removing interfering components. researchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components is a primary strategy.

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects, as both the analyte and the internal standard will be affected similarly.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects. researchgate.net

Standard Addition Method: This involves adding known amounts of the analyte to the sample and can be used for complex matrices where a suitable blank matrix is not available. researchgate.net

By carefully developing and validating the entire analytical procedure, from sample preparation to final detection, it is possible to achieve reliable and accurate quantification of this compound in a variety of complex samples.

Calibration and Quality Control in Analytical Methods

Robust analytical methods rely on stringent calibration and quality control procedures to ensure the reliability and validity of the data generated. These measures are fundamental for achieving accurate and reproducible results in the analysis of chlorinated benzotriazoles.

The performance of an analytical method is characterized by its linearity, accuracy, and precision. Linearity demonstrates a proportional relationship between the concentration of an analyte and the instrument's response over a specific range. Accuracy refers to the closeness of a measured value to a known or true value, often expressed as percent relative error (%RE) or recovery. Precision measures the degree of agreement among repeated measurements under the same conditions and is typically expressed as the percent relative standard deviation (%RSD).

In the analysis of phenolic benzotriazoles, including chlorinated derivatives, analytical methods have demonstrated excellent linearity, with coefficients of determination (r²) consistently greater than 0.98 or 0.99. nih.govnih.gov For instance, methods developed for analyzing these compounds in rat plasma showed linearity with r² values ≥ 0.99. nih.gov Similarly, a method for determining 5-chlorobenzotriazole (B1630289) in wastewater reported a coefficient of determination (r²) of ≥ 0.9961. researchgate.net

Accuracy and precision are assessed using quality control (QC) samples at different concentration levels. Studies on phenolic benzotriazoles in plasma reported accuracy values (%RE) within ±18.9% for calibration standards and ≤ ±22.7% for QC samples. nih.gov Precision values (%RSD) in the same studies were found to be within acceptable limits, ensuring the method's reproducibility. nih.gov Another study reported accuracy ranging from -18.2% to +17.8% (RE) and precision from 0.0% to 20.1% (RSD) for a suite of phenolic benzotriazoles. nih.gov For 5-chlorobenzotriazole analysis in wastewater, intra- and inter-day precision was below 5% RSD, with recoveries ranging from 80.7% to 117.4%. researchgate.net

| Parameter | Finding | Compound Group/Matrix | Reference |

| Linearity (r²) | ≥ 0.99 | Phenolic Benzotriazoles in Plasma | nih.gov |

| Linearity (r²) | > 0.98 | Phenolic Benzotriazoles in Plasma | nih.gov |

| Linearity (r²) | ≥ 0.9961 | 5-chlorobenzotriazole in Wastewater | researchgate.net |

| Accuracy (%RE) | -18.2 to +17.8 | Phenolic Benzotriazoles in Plasma | nih.gov |

| Accuracy (%RE) | ≤ ±18.9 (standards), ≤ ±22.7 (QC) | Phenolic Benzotriazoles in Plasma | nih.gov |

| Recovery (%) | 80.7 to 117.4 | 5-chlorobenzotriazole in Wastewater | researchgate.net |

| Precision (%RSD) | 0.0 to 20.1 | Phenolic Benzotriazoles in Plasma | nih.gov |

| Precision (%RSD) | < 5 | 5-chlorobenzotriazole in Wastewater | researchgate.net |

This table summarizes the performance characteristics of analytical methods used for chlorinated benzotriazoles and related compounds.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For phenolic benzotriazoles, including chlorinated variants, LODs and LOQs vary depending on the analytical technique and the sample matrix. In rat plasma, estimated LOD values for various phenolic benzotriazoles ranged from 0.166 to 1.16 ng/mL. nih.gov A separate study on the same class of compounds in plasma reported LODs of ≤ 1.2 ng/mL and LOQs of ≤ 5.0 ng/mL for free analytes. nih.gov

In environmental samples, the detection limits are often reported in nanograms per gram (ng/g) for solid matrices or nanograms per liter (ng/L) for aqueous samples. For benzotriazole UV stabilizers in sediment and sludge, LOQs were found to be in the ranges of 0.06–0.33 ng/g dry weight (dw) and 0.1–1.65 ng/g dw, respectively. nih.govacs.org Specifically for 2,4-di-t-butyl-6-(5-chloro-2H-benzotriazole-2-yl) phenol (B47542) (UV-327), the LOD and LOQ in sludge were reported as 0.1 ng/g and 0.3 ng/g, respectively. chemycal.com In wastewater, a method for 5-chlorobenzotriazole achieved LODs between 0.2 and 0.4 ng/mL and LOQs from 0.6 to 1.0 ng/mL. researchgate.net For water samples analyzed by on-line solid-phase extraction coupled with HPLC-MS/MS, method detection limits for a range of benzotriazoles were between 0.21 and 2.17 ng/L. researchgate.net

| Matrix | LOD | LOQ | Compound(s) | Reference |

| Rat Plasma | 0.166 - 1.16 ng/mL | - | Phenolic Benzotriazoles | nih.gov |

| Rat Plasma | ≤ 1.2 ng/mL | ≤ 5.0 ng/mL | Free Phenolic Benzotriazoles | nih.gov |

| Sediment | - | 0.06 - 0.33 ng/g dw | Benzotriazole UV Stabilizers | nih.govacs.org |

| Sludge | - | 0.1 - 1.65 ng/g dw | Benzotriazole UV Stabilizers | nih.govacs.org |

| Sludge | 0.1 ng/g | 0.3 ng/g | UV-327 | chemycal.com |

| Wastewater | 0.2 - 0.4 ng/mL | 0.6 - 1.0 ng/mL | 5-chlorobenzotriazole | researchgate.net |

| Environmental Water | 0.21 - 2.17 ng/L | - | Benzotriazole UV Stabilizers | researchgate.net |

| Textiles | 0.095 - 0.56 µg/g | 0.29 - 1.7 µg/g | Benzotriazole UV Absorbers | researchgate.net |

This table presents the Limits of Detection (LOD) and Quantitation (LOQ) for chlorinated benzotriazoles and related compounds in various matrices.

Applicability in Environmental Monitoring and Research

The validated analytical methods are extensively applied in environmental monitoring programs and research studies to determine the occurrence, distribution, and fate of chlorinated benzotriazoles. These compounds are used as UV stabilizers in a wide range of industrial and consumer products, leading to their release into the environment. industrialchemicals.gov.au